6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium
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Overview
Description
6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The resulting indole intermediate can then be further functionalized to introduce the hydroxy, methyl, and dipentyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.
Pyridine Derivatives: Compounds like nicotine and pyridoxine (vitamin B6), which are important in various biological processes.
Uniqueness
6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
188985-27-5 |
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Molecular Formula |
C18H31N2O+ |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
5-methyl-1,4-dipentyl-1,2-dihydropyrrolo[3,2-b]pyridin-1-ium-6-ol |
InChI |
InChI=1S/C18H30N2O/c1-4-6-8-11-19-13-10-16-17(19)14-18(21)15(3)20(16)12-9-7-5-2/h10,14,21H,4-9,11-13H2,1-3H3/p+1 |
InChI Key |
FKZGRICZHMNFLF-UHFFFAOYSA-O |
Canonical SMILES |
CCCCC[NH+]1CC=C2C1=CC(=C(N2CCCCC)C)O |
Origin of Product |
United States |
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